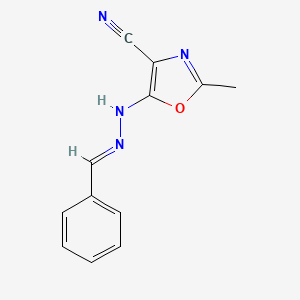

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIMEYMRHOPEFF-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 2-methyloxazole-4-carbonitrile with benzylidenehydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazinyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazinyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile may exhibit significant anticancer properties. For instance, derivatives of benzothiazole and hydrazone structures have been studied for their ability to inhibit key enzymes involved in cancer progression, such as 15-lipoxygenase and carbonic anhydrase II. These enzymes are implicated in various carcinomas, including pancreatic and gastric cancers . The ability of these compounds to act as dual inhibitors suggests a promising avenue for developing new anticancer agents.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Studies have shown that related compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The design of new derivatives with enhanced selectivity and potency is an ongoing area of research.

Enzyme Inhibition Studies

Investigations into the biological activities of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile have demonstrated its potential as an enzyme inhibitor. For example, studies on similar hydrazone derivatives have reported IC50 values indicating effective inhibition against enzymes like 15-lipoxygenase, with values ranging from 0.12 to 0.69 µM . This highlights the compound's potential utility in drug discovery aimed at targeting specific biochemical pathways in disease states.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against pathogens such as Klebsiella pneumoniae, suggesting its application in developing new antibacterial agents . The mechanism of action may involve disrupting bacterial cell function or inhibiting critical metabolic pathways.

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile typically involves multi-step processes that can be optimized for yield and purity. Recent advancements in synthetic strategies have focused on using greener methodologies, such as solvent-free reactions or the use of nanocatalysts, to enhance efficiency and reduce environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with various molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxazole ring can also participate in coordination with metal ions, affecting enzymatic activity and other biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, leading to variations in physicochemical properties and bioactivity:

Key Observations :

- Heterocyclic Core Influence: The selenazole derivative (1-Me) exhibits metalloproteinase inhibition, likely due to selenium’s polarizable nature enhancing metal coordination. In contrast, oxazole-based compounds (e.g., 3b ) rely on nitrogen/oxygen electronegativity for hydrogen bonding. Quinoline derivatives (e.g., compound 17 ) leverage extended π-conjugation for stronger protein interactions (e.g., anti-tubercular activity).

- Substituent Effects: Carbonitrile groups (CN) enhance dipole interactions and metabolic stability across analogs . The benzylidenehydrazinyl group is a common pharmacophore for enzyme inhibition, as seen in both oxazole and quinoline derivatives .

Spectroscopic and Analytical Data

- IR Spectroscopy : The CN stretch (~2,220 cm⁻¹) and C=O/C=N peaks (~1,650–1,700 cm⁻¹) are consistent across analogs .

- NMR : The benzylidenehydrazinyl proton (CH=N) resonates at δ 8.0–9.9 in DMSO , while methyl groups (e.g., 2-Me in oxazole) appear at δ 2.1–2.4 .

- Mass Spectrometry : Molecular ion peaks align with calculated formulae (e.g., m/z 336 for compound 5a ).

Biological Activity

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered oxazole ring, which is known for its significant role in medicinal chemistry. The presence of the benzylidenehydrazine moiety contributes to its biological activity by enhancing interactions with various biological targets.

Research indicates that the biological activity of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as Cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and associated pain .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The mechanism involves targeting microbial metabolic pathways .

- Anticancer Effects : Preliminary data suggest that the compound may possess cytotoxic effects against certain cancer cell lines, potentially through the disruption of microtubule formation, a common target for anticancer agents .

Pharmacological Properties

The pharmacological profile of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile includes:

- Anti-inflammatory Effects : The compound's ability to inhibit COX-2 suggests significant anti-inflammatory potential, making it a candidate for treating inflammatory diseases .

- Antimicrobial Efficacy : Its effectiveness against bacterial strains positions it as a potential therapeutic agent for infections .

- Cytotoxicity in Cancer Models : Research indicates potential anticancer activity, with ongoing studies required to confirm these effects across various cancer types .

Case Studies and Research Findings

- Inhibition of COX-2 : A study highlighted that (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile effectively reduced inflammation in animal models by inhibiting COX-2 activity, demonstrating a significant decrease in inflammatory markers .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited bactericidal effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effective dosage levels for therapeutic applications .

- Cytotoxicity Assays : Preliminary studies assessed the compound's cytotoxicity against various human tumor cell lines, revealing promising results with IC50 values indicating effective concentrations for inducing cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxazole ring and substituents can significantly influence biological activity. The positioning of functional groups on the oxazole ring is critical for enhancing therapeutic efficacy and specificity towards biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound shares structural motifs with 1,3,4-thiadiazines and triazolothiadiazines. A viable approach involves condensation of hydrazine derivatives with carbonyl-containing precursors. For example, Khramchikhini et al. synthesized analogous benzylidenehydrazinyl-triazolothiadiazines via reactions between 4-amino-1,2,4-triazole-5-thiols and propynal derivatives under acidic catalysis (e.g., acetic acid) at 80–100°C . Optimization may involve screening solvents (ethanol vs. DMF), catalysts (p-toluenesulfonic acid), and reaction times (6–24 hrs) to maximize yield and stereoselectivity.

Q. How can the stereochemical configuration (E/Z isomerism) of the benzylidenehydrazinyl group be confirmed experimentally?

- Methodology : Use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between the oxazole methyl group and the benzylidene aromatic protons. Alternatively, single-crystal X-ray diffraction provides definitive confirmation of the (E)-configuration, as seen in structurally related triazolothiadiazines .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Identify hydrazine NH protons (δ 10–12 ppm) and oxazole carbons (δ 150–160 ppm).

- IR : Confirm C≡N stretching (~2200 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (M+H⁺ or M+Na⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in medicinal chemistry applications?

- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This helps predict sites for electrophilic/nucleophilic attacks, which correlate with biological activity. Compare results with experimental data (e.g., IC₅₀ values in enzyme inhibition assays) to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.